molecular formula C44H60Br2 B12104808 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene

2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene

Cat. No.: B12104808
M. Wt: 748.8 g/mol
InChI Key: ZBZIJLWKWKFZSJ-UHFFFAOYSA-N
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Description

2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene: is a complex organic compound with the molecular formula C44H60Br2 and a molecular weight of 748.76 g/mol . This compound is characterized by its unique structure, which includes two bromine atoms and four hexyl groups attached to an indeno[1,2-b]fluorene core. It is commonly used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene typically involves the bromination of 6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene. The reaction is carried out under controlled conditions using bromine or a bromine-containing reagent . The process requires careful monitoring of temperature and reaction time to ensure the selective bromination at the 2 and 8 positions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a multi-step synthesis processThe final step involves the bromination of the core structure under optimized conditions to achieve high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield derivatives with different functional groups, while coupling reactions can produce extended conjugated systems .

Scientific Research Applications

Chemistry: In chemistry, 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it valuable in the development of new materials with specific electronic properties .

Biology and Medicine: While its direct applications in biology and medicine are limited, derivatives of this compound are explored for their potential biological activities. Researchers investigate its analogs for use in drug discovery and development .

Industry: In the industrial sector, this compound is used in the production of organic semiconductors and other advanced materials. Its properties make it suitable for applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs) .

Mechanism of Action

The mechanism of action of 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene is primarily related to its electronic structure. The presence of bromine atoms and hexyl groups influences its reactivity and interaction with other molecules. In organic electronics, its mechanism involves the efficient transport of charge carriers, which is crucial for the performance of devices like OLEDs and OPVs .

Comparison with Similar Compounds

  • 2,8-Dibromo-6,6,12,12-tetraoctyl-6,12-dihydroindeno[1,2-b]fluorene
  • 2,8-Dibromo-6,6,12,12-tetrahexyl-6,12-dihydroindeno[1,2-b]fluorene derivatives

Uniqueness: Compared to similar compounds, this compound stands out due to its specific substitution pattern and the presence of hexyl groups. These features contribute to its unique electronic properties and make it particularly suitable for applications in organic electronics .

Properties

Molecular Formula

C44H60Br2

Molecular Weight

748.8 g/mol

IUPAC Name

2,8-dibromo-6,6,12,12-tetrahexylindeno[1,2-b]fluorene

InChI

InChI=1S/C44H60Br2/c1-5-9-13-17-25-43(26-18-14-10-6-2)39-29-33(45)21-23-35(39)37-32-42-38(31-41(37)43)36-24-22-34(46)30-40(36)44(42,27-19-15-11-7-3)28-20-16-12-8-4/h21-24,29-32H,5-20,25-28H2,1-4H3

InChI Key

ZBZIJLWKWKFZSJ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC1(C2=CC3=C(C=C2C4=C1C=C(C=C4)Br)C(C5=C3C=CC(=C5)Br)(CCCCCC)CCCCCC)CCCCCC

Origin of Product

United States

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